N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a cinnamamide structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method is highly efficient, achieving a maximum conversion rate of 91.3% .
Industrial Production Methods
Industrial production of cinnamamides, including this compound, often employs continuous-flow reaction technology. This approach offers several advantages, such as short residence time, mild reaction conditions, and easy control of the reaction process. Additionally, the catalyst used in this method can be recycled or reused, making it a rapid and economical strategy for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in the fungal plasma membrane, disrupting cell wall integrity and leading to cell death. In antibacterial applications, it targets enzymes involved in fatty acid biosynthesis, inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
- N-(2-arylmethylthio)phenylsulfonyl)cinnamamide
Uniqueness
N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide stands out due to its unique structural features, such as the cyclopropyl group and pyrimidinyl moiety, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and antifungal properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(9-6-13-4-2-1-3-5-13)18-11-15-10-16(14-7-8-14)20-12-19-15/h1-6,9-10,12,14H,7-8,11H2,(H,18,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNMWWBLVHFPOS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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